molecular formula C17H16N2O4 B2689811 (2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid CAS No. 339016-68-1

(2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid

Cat. No.: B2689811
CAS No.: 339016-68-1
M. Wt: 312.325
InChI Key: NFUGTVTVAXVZJX-RVDMUPIBSA-N
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Description

(2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine, followed by a series of reactions to introduce the carboxylic acid functionality. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation and subsequent transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, while the aromatic rings can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-hydroxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid
  • (2E)-2-(4-chlorophenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid
  • (2E)-2-(4-nitrophenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid

Uniqueness

What sets (2E)-2-(4-methoxyphenyl)-3-(N’-phenylhydrazinecarbonyl)prop-2-enoic acid apart from similar compounds is the presence of the methoxy group, which can influence the compound’s reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-14-9-7-12(8-10-14)15(17(21)22)11-16(20)19-18-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,19,20)(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUGTVTVAXVZJX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)NNC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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